

thermal stability of 1,3,5-Tris(4-aminophenoxy)benzene monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3,5-Tris(4-aminophenoxy)benzene
Cat. No.:	B044158

[Get Quote](#)

An In-depth Technical Guide to the Thermal Stability of **1,3,5-Tris(4-aminophenoxy)benzene** Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-aminophenoxy)benzene (TAPB) is a key trifunctional amine monomer utilized in the synthesis of high-performance polymers, such as polyimides and polyamides. Its molecular structure imparts exceptional thermal stability to the resulting polymers, making them suitable for applications in demanding environments, including aerospace, electronics, and defense. This guide provides a comprehensive overview of the thermal properties of the TAPB monomer, presenting available data, outlining experimental protocols for its characterization, and offering insights into its thermal decomposition behavior. While extensive data exists for polymers derived from TAPB, this document focuses on the intrinsic thermal stability of the monomer itself.

Introduction

1,3,5-Tris(4-aminophenoxy)benzene is an aromatic amine with the chemical formula $C_{24}H_{21}N_3O_3$.^[1] Its structure is characterized by a central benzene ring connected to three aminophenoxy groups at the 1, 3, and 5 positions. This tripodal arrangement and the presence of aromatic rings and ether linkages contribute to its high thermal resistance.^{[2][3]}

Understanding the thermal stability of the TAPB monomer is crucial for its proper storage, handling, and processing during polymerization, as well as for predicting the thermal performance of the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3,5-Tris(4-aminophenoxy)benzene** is provided in the table below.

Property	Value	Source(s)
Chemical Formula	<chem>C24H21N3O3</chem>	[1]
Molecular Weight	399.44 g/mol	[4]
Appearance	White to pale yellow crystalline solid	[2]
Melting Point	151 °C	[5]
Boiling Point	618.7 ± 55.0 °C at 760 mmHg	[3]
CAS Number	102852-92-6	[4]

Thermal Stability Analysis

The thermal stability of a material is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the decomposition temperature and the amount of residual char. While specific TGA data for the TAPB monomer is not readily available in the public domain, it is known to possess high thermal stability.[\[2\]](#) Polymers synthesized using TAPB as a cross-linker exhibit thermal decomposition temperatures well above 400°C, with some polyimide formulations showing a 5% weight loss at temperatures exceeding 500°C, and stability up to 550°C. This exceptional stability of the polymers is a strong indicator of the high thermal robustness of the parent monomer.

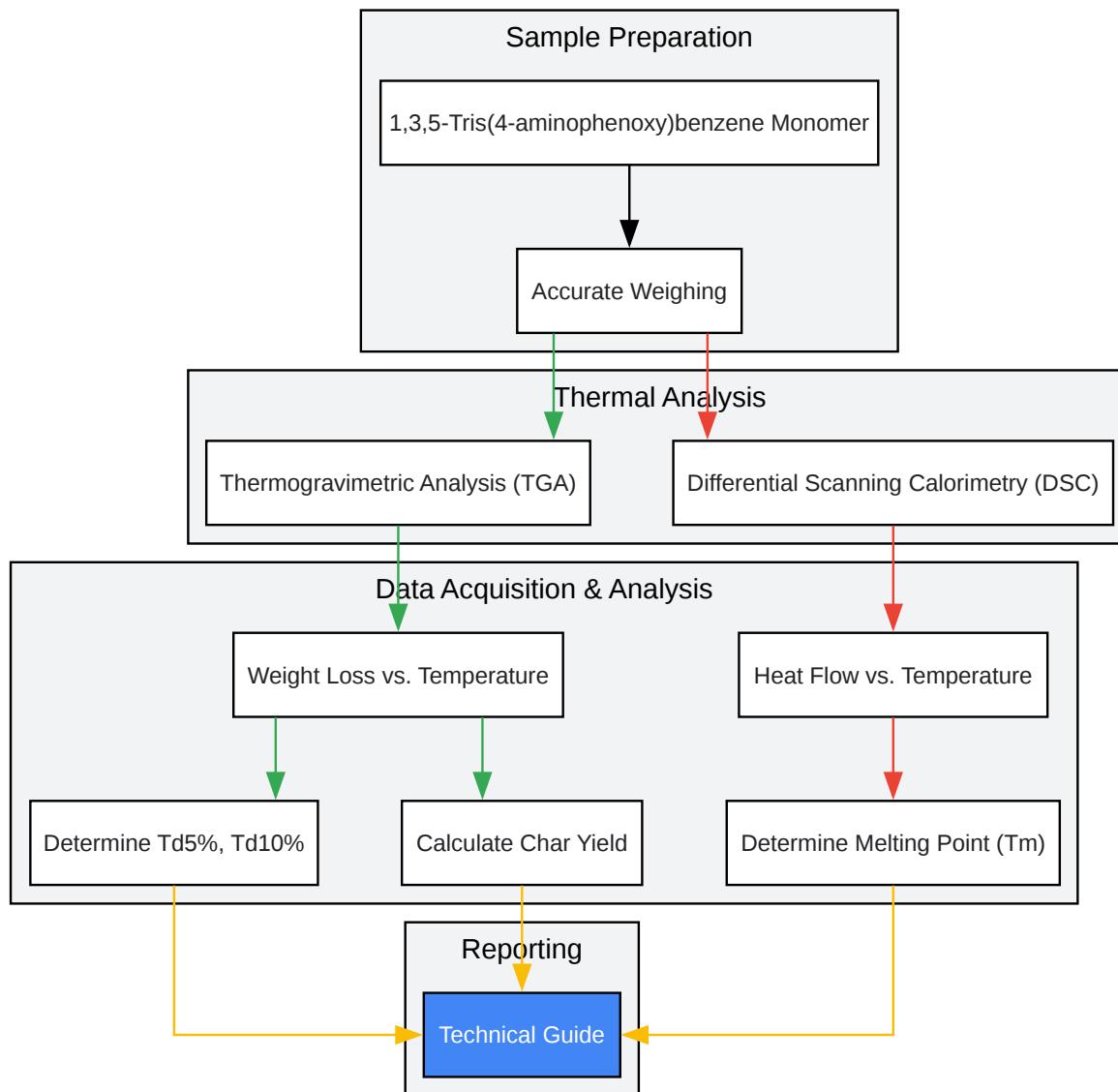
Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures at which thermal transitions, such as melting and glass transitions, occur. For the TAPB monomer, a sharp endothermic peak corresponding to its melting point would be expected.

Experimental Protocols

Detailed methodologies for the thermal analysis of the TAPB monomer are provided below. These protocols are based on standard procedures for the characterization of organic compounds.

Thermogravimetric Analysis (TGA) Protocol


- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: A small amount of the TAPB monomer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.
- Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min) to purge any gaseous decomposition products.
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
- Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include:
 - Onset Decomposition Temperature ($T_{d,\text{onset}}$): The temperature at which significant decomposition begins.
 - $T_{d5\%}$ and $T_{d10\%}$: The temperatures at which 5% and 10% weight loss occurs, respectively.
 - Char Yield: The percentage of residual mass at a specified high temperature (e.g., 800 °C).

Differential Scanning Calorimetry (DSC) Protocol

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: A small amount of the TAPB monomer (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.
- Heating and Cooling Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating ramp. A common heating/cooling rate is 10 °C/min.
- Data Analysis: The DSC thermogram plots heat flow versus temperature. The key feature for the monomer is the melting peak, from which the melting temperature (T_m) and the enthalpy of fusion (ΔH_f) can be determined.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of the **1,3,5-Tris(4-aminophenoxy)benzene** monomer.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [chembk.com](#) [chembk.com]
- 2. 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 | Benchchem [[benchchem.com](#)]
- 3. 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 [[sigmaaldrich.com](#)]
- 4. [usbio.net](#) [usbio.net]
- 5. [labproinc.com](#) [labproinc.com]
- To cite this document: BenchChem. [thermal stability of 1,3,5-Tris(4-aminophenoxy)benzene monomer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044158#thermal-stability-of-1-3-5-tris-4-aminophenoxy-benzene-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com